L-Tryptophan benzyl ester
CAS No.: 4299-69-8
Cat. No.: VC3733464
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4299-69-8 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
| Standard InChI | InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1 |
| Standard InChI Key | TYQYRKDGHAPZRF-INIZCTEOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
| SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |
Introduction
Chemical Structure and Synthesis
Structural Features
L-Tryptophan benzyl ester consists of an L-tryptophan backbone with a benzyl group (-CH₂C₆H₅) esterified to its carboxyl terminus. This modification enhances stability during peptide coupling reactions by protecting the amino group, a key requirement in solid-phase peptide synthesis (SPPS) . The compound’s indole ring and ester functionality render it reactive toward nucleophilic substitution, oxidation, and hydrolysis, enabling diverse applications in organic chemistry .
Synthesis Methods
The compound is synthesized via esterification of L-tryptophan with benzyl alcohol under acidic or enzymatic catalysis. A common industrial method involves:
-
Fischer–Speier Esterification: Reacting L-tryptophan with benzyl alcohol in the presence of p-toluenesulfonic acid under reflux conditions.
-
Chiral Resolution: Ensuring enantiomeric purity through chiral HPLC or NMR analysis .
Alternative methods include coupling benzyloxycarbonyl-protected tryptophan with alanine benzyl ester using carbodiimide-mediated activation, yielding dipeptide derivatives .
Chemical and Physical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ | |
| Molecular Weight | 294.35 g/mol | |
| Optical Activity | [α] +9.9° (c = 1 in ethanol) | |
| Solubility | Soluble in DMSO, ethanol |
Pharmacological Activity and Biochemical Interactions
Neurokinin-1 Receptor Antagonism
L-Tryptophan benzyl ester derivatives, particularly N-acyl analogs, exhibit potent antagonism toward NK-1 receptors, which mediate pain and inflammation. Key findings include:
-
L-732,138: A derivative with an IC₅₀ of 2.3 ± 0.7 nM for inhibiting ¹²⁵I-substance P binding to human NK-1 receptors. It acts as a competitive antagonist, blocking substance P-induced inositol phosphate synthesis .
-
Selectivity: >200-fold lower affinity for rat NK-1 and human NK-2/NK-3 receptors, highlighting species-specific interactions .
Mechanism of Action
The compound binds to histidine residues (His197 and His265) on the NK-1 receptor, critical for antagonist-receptor interactions. Mutations at these sites reduce binding affinity by 10- and 230-fold, respectively, underscoring their structural importance .
Applications in Biotechnology and Medicine
Peptide Synthesis
L-Tryptophan benzyl ester is indispensable in SPPS due to its ability to protect the amino group during coupling. Its benzyl ester is selectively removed via hydrogenolysis (e.g., Pd/C catalysis) without affecting other protecting groups .
Therapeutic Development
| Application | Rationale | Example Derivative |
|---|---|---|
| Pain Management | NK-1 receptor antagonism | L-732,138 |
| Antidepressants | Serotonin precursor synthesis | N/A |
| Anticancer Agents | Bioconjugation for targeted delivery | N/A |
Bioconjugation and Drug Delivery
The benzyl ester group facilitates covalent attachment to antibodies or carriers, enabling targeted delivery of therapeutic peptides or small molecules .
Research Case Studies
L-732,138 as a NK-1 Antagonist
L-732,138 (N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester) demonstrates:
-
High Potency: IC₅₀ = 2.3 nM for human NK-1 receptors.
-
Species Specificity: Minimal activity in rat NK-1 receptors.
-
Competitive Inhibition: Displaces [¹²⁵I]L-703,606 (a quinuclidine antagonist) from NK-1 receptors, suggesting overlapping binding sites .
Synthesis of Peptide Derivatives
Benzyloxycarbonyl-L-tryptophan benzyl ester (Boc-Trp-OBn) is coupled with alanine benzyl ester using carbodiimide chemistry, yielding dipeptides like Boc-Trp-Ala-OBn. Hydrogenolysis removes benzyl groups, producing cyclo-alanyltryptophan .
Data Tables and Practical Information
Stock Solution Preparation (GlpBio)
| Target Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |
|---|---|---|---|
| 1 mM | 3.3973 | 16.9866 | 33.9732 |
| 5 mM | 0.6795 | 3.3973 | 6.7946 |
| 10 mM | 0.3397 | 1.6987 | 3.3973 |
Solvent: DMSO; Storage: -80°C for ≤6 months .
Comparative Molecular Weights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume